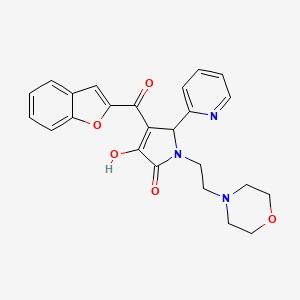
4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H23N3O5 and its molecular weight is 433.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Spectral Analysis
4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one and related compounds have been explored in various synthetic and analytical chemistry studies. For instance, Halim and Ibrahim (2022) detailed the synthesis and spectral analysis of a similar benzofuran compound, highlighting its stability and electronic properties. This research contributes to the understanding of the compound's chemical behavior and potential applications in material science or as a precursor in organic synthesis (Halim & Ibrahim, 2022).
Vasorelaxant Agents
Benzofuran-morpholinomethyl-pyrazoline hybrids, closely related to the queried compound, have been studied for their vasorelaxant properties. Hassan et al. (2014) synthesized a series of these hybrids, finding significant vasodilation properties in isolated rat aortic rings, indicating potential therapeutic applications in cardiovascular diseases (Hassan et al., 2014).
Solvent Selection and Material Properties
The solubility and solvent selection based on cohesive energy densities have been explored using derivatives of benzofuran compounds. Walker et al. (2011) conducted a study that could aid in the selection of solvents for similar compounds, impacting their use in material science and organic synthesis (Walker et al., 2011).
Antimicrobial Activity
Kenchappa et al. (2017) explored the antimicrobial activity of fused isatin and diazepine derivatives derived from acetyl benzofurans. Such studies provide insights into the potential use of benzofuran derivatives in developing new antimicrobial agents (Kenchappa et al., 2017).
Synthesis under Microwave Irradiation
Kuarm et al. (2011) studied the synthesis of related benzofuran carbonyl chromen-2-one under microwave irradiation, showing advancements in synthetic methods that could be applicable to the synthesis of similar compounds (Kuarm et al., 2011).
PI3 Kinase Inhibitor Metabolite Synthesis
Chen et al. (2010) conducted a study on the stereoselective synthesis of a metabolite of a PI3 kinase inhibitor, which includes a structure resembling the queried compound. This research could be relevant for developing similar compounds as kinase inhibitors (Chen et al., 2010).
properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-pyridin-2-yl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c28-22(19-15-16-5-1-2-7-18(16)32-19)20-21(17-6-3-4-8-25-17)27(24(30)23(20)29)10-9-26-11-13-31-14-12-26/h1-8,15,21,29H,9-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHJWNRDSDJZOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

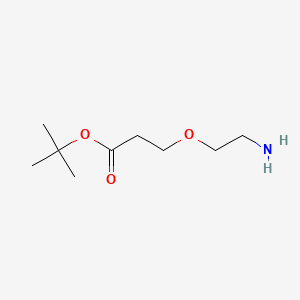
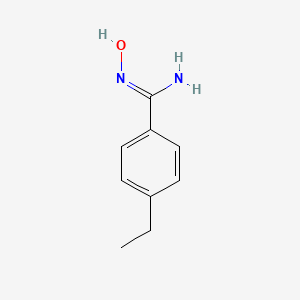
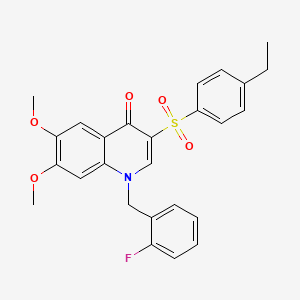
![Ethyl 2-(acetylamino)-6-bromo-7-[3-(tert-butylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate](/img/structure/B2362261.png)
![2-[4-(2-Chloroacetyl)piperazin-1-yl]-5-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2362263.png)
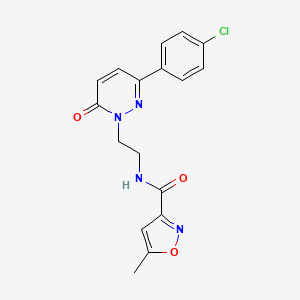
![8-chloro-2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2362266.png)
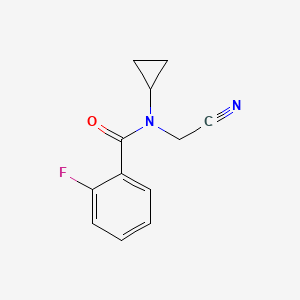
![2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2362271.png)
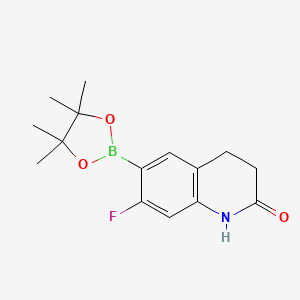
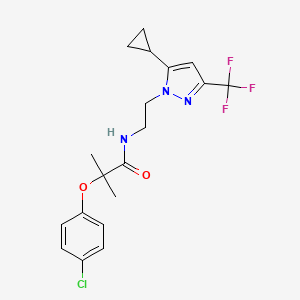
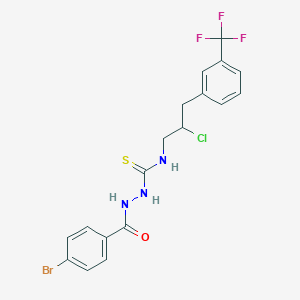
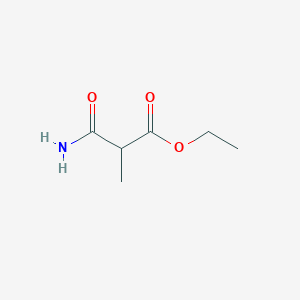
![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2362278.png)